BENGHE Foundational & Exploratory

Check Availability & Pricing

In-depth Technical Guide to 2-lodo-5-
methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-lodo-5-methoxypyridine

Cat. No.: B1310883

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-lodo-5-methoxypyridine, identified by the CAS number 163129-79-1, is a pivotal
heterocyclic building block in the realms of pharmaceutical and agrochemical research. Its
unique structural features, namely the reactive iodine atom at the 2-position and the methoxy
group at the 5-position of the pyridine ring, make it a versatile intermediate for the synthesis of
a wide array of complex organic molecules. This technical guide provides a comprehensive
overview of the chemical and physical properties of 2-lodo-5-methoxypyridine, detailed
experimental protocols for its synthesis and subsequent reactions, and a discussion of its
significant applications, particularly in the development of novel therapeutics for neurological
disorders.

Core Properties of 2-lodo-5-methoxypyridine

2-lodo-5-methoxypyridine is a light yellow solid at room temperature.[1] Its key physical and
chemical properties are summarized in the table below, providing a foundational understanding
of this compound for experimental design and application.
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Property Value Reference
CAS Number 163129-79-1 [1]
Molecular Formula CeHsINO [1]
Molecular Weight 235.02 g/mol [1]
Melting Point 59-61 °C [1]
Appearance Light yellow solid [1]

1S/CB6H6INO/c1-9-5-2-3-6(7)8-
InChl [1]
4-5/h2-4H,1H3

SMILES COC1=CC=C()N=C1 [1]

Synthesis and Reactivity

The synthesis of 2-lodo-5-methoxypyridine is most commonly achieved through a
Sandmeyer-type reaction, starting from the readily available 2-amino-5-methoxypyridine. This
transformation is a cornerstone of aromatic chemistry, allowing for the introduction of an iodo
substituent with high regioselectivity.[2][3]

Experimental Protocol: Synthesis via Sandmeyer
Reaction

This protocol outlines a general procedure for the diazotization of 2-amino-5-methoxypyridine
followed by iodination.

Materials:

2-amino-5-methoxypyridine

Hydrochloric acid (HCI) or Sulfuric acid (H2S0a4)

Sodium nitrite (NaNOz2)

Potassium iodide (KI)
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Ice
Sodium thiosulfate (Na2S203)
Organic solvent (e.g., diethyl ether or dichloromethane)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Diazotization: Dissolve 2-amino-5-methoxypyridine in an aqueous acidic solution (e.g., HCI
or H2S0a4) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous
solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature. Stir the
mixture for a short period to ensure complete formation of the diazonium salt.

lodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the freshly
prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution
should be observed. The reaction may be gently warmed to ensure completion.

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate
(Na2S203) to remove any excess iodine. Extract the product into an organic solvent. Wash
the organic layer with brine, dry over anhydrous magnesium sulfate (MgSOa), and filter.

Purification: Remove the solvent under reduced pressure. The crude product can be purified
by recrystallization or column chromatography to yield pure 2-lodo-5-methoxypyridine.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling
Reaction

The iodine atom in 2-lodo-5-methoxypyridine serves as an excellent leaving group in

palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]

This reaction is a powerful tool for forming carbon-carbon bonds, enabling the attachment of

various aryl and heteroaryl moieties to the pyridine core.[6] This versatility is a key reason for

its widespread use in drug discovery.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling
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Materials:

2-lodo-5-methoxypyridine

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., K2COs, Cs2C0s3)

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-lodo-5-
methoxypyridine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), the palladium
catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).

Reaction Execution: Add the anhydrous, degassed solvent to the flask. Heat the reaction
mixture to the appropriate temperature (often between 80-120 °C) and stir until the reaction
is complete, as monitored by TLC or LC-MS.

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the
product with an organic solvent. Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by
flash column chromatography on silica gel.

Applications in Drug Development

2-lodo-5-methoxypyridine is a valuable intermediate in the synthesis of a variety of

biologically active compounds.[8] Its application is particularly prominent in the development of

therapeutics for neurological disorders, where the pyridine scaffold is a common feature in

molecules targeting the central nervous system.[1][9]
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The ability to functionalize the 2-position of the pyridine ring through reactions like the Suzuki-
Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR)
in drug discovery programs.[7] By introducing a diverse range of substituents, medicinal
chemists can fine-tune the pharmacological properties of lead compounds to optimize their
efficacy, selectivity, and pharmacokinetic profiles.

While specific drug candidates synthesized directly from 2-lodo-5-methoxypyridine are often
proprietary, its structural motif is found in compounds being investigated for a range of
neurological and psychiatric conditions.[10] The methoxypyridine core can be a key
pharmacophore, interacting with biological targets such as receptors and enzymes in the brain.

Visualizing Key Processes

To further elucidate the synthetic utility of 2-lodo-5-methoxypyridine, the following diagrams,
generated using the DOT language, illustrate the key synthetic transformations discussed.

2-amino-5-methoxypyridine

Diazonium Salt

2-lodo-5-methoxypyridine

Click to download full resolution via product page

Caption: Synthetic pathway for 2-lodo-5-methoxypyridine via the Sandmeyer reaction.
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Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-lodo-5-methoxypyridine is a highly valuable and versatile chemical intermediate with
significant applications in medicinal chemistry and agrochemical synthesis. Its well-defined
properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling
make it an indispensable tool for researchers and scientists. The continued exploration of its
synthetic potential is expected to contribute to the discovery and development of novel and
effective therapeutic agents, particularly for challenging neurological diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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